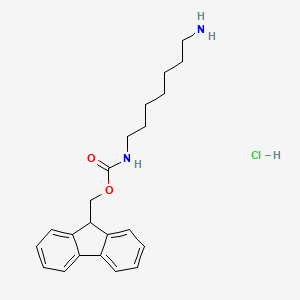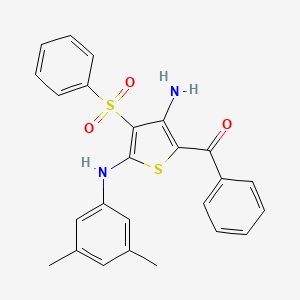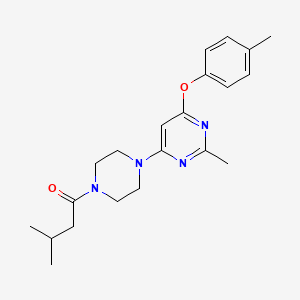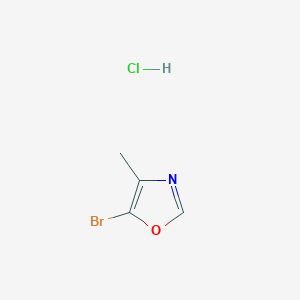![molecular formula C19H17N3O B2438886 N'-[(1Z)-(2-méthylphényl)méthylidène]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 358984-41-5](/img/structure/B2438886.png)
N'-[(1Z)-(2-méthylphényl)méthylidène]-2-(1H-pyrrol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with the molecular formula C19H17N3O. It is known for its unique structure, which includes a pyrrole ring and a hydrazide group.
Applications De Recherche Scientifique
N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
A study has found that a series of compounds similar to N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are involved in bacterial growth and replication, suggesting that these compounds could have antibacterial properties .
Orientations Futures
The study mentioned earlier suggests that compounds similar to N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide could have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization of these compounds could lead to improved production and quality control of monoclonal antibodies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with 2-methylbenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- N’-[(Z)-(2-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Uniqueness
N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrrole and hydrazide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-[(Z)-(2-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-15-8-2-3-9-16(15)14-20-21-19(23)17-10-4-5-11-18(17)22-12-6-7-13-22/h2-14H,1H3,(H,21,23)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQZDMKMLSMPC-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2438803.png)


![2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE](/img/structure/B2438807.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)
![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)


![1-(furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine](/img/structure/B2438816.png)
![4-[(2,4-dichlorophenyl)sulfanyl]-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2438817.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)
![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)
![7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)
